
RB-90740
Overview
Description
RB-90740 is a hypoxic cytotoxin belonging to a series of aromatic mono-N-oxide bioreductive drugs. It has shown significant potential in cancer therapy due to its selective toxicity towards hypoxic cells, which are commonly found in solid tumors .
Preparation Methods
RB-90740 is synthesized through a series of chemical reactions involving the fusion of pyrazine mono-N-oxides. The synthetic route typically involves the use of 1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo[1,2-a]pyrido[3,2-e]pyrazine 5-oxide as a precursor . The reaction conditions include specific temperature and pressure settings to ensure the correct formation of the compound. Industrial production methods are similar but scaled up to accommodate larger quantities .
Chemical Reactions Analysis
RB-90740 undergoes several types of chemical reactions, including:
Oxidation: The N-oxide function can be oxidized, affecting the compound’s cytotoxicity.
Substitution: Various substituents can be added to the pyrazine ring, altering the compound’s properties.
Common reagents used in these reactions include reducing agents like sodium borohydride and oxidizing agents like hydrogen peroxide. The major products formed from these reactions include the N-deoxy analogue and various substituted derivatives .
Scientific Research Applications
RB-90740 has several scientific research applications:
Cancer Therapy: Due to its selective toxicity towards hypoxic cells, this compound is being studied as a potential cancer treatment
Radiotherapy Enhancement: The compound has been shown to enhance the efficacy of radiotherapy by targeting hypoxic tumor cells.
Chemotherapy: This compound is also being investigated for its potential to enhance the effects of chemotherapy.
Mechanism of Action
RB-90740 exerts its effects through a bioreductive mechanism. Under hypoxic conditions, the compound undergoes reduction, leading to the formation of cytotoxic species that can damage cellular DNA. This selective toxicity towards hypoxic cells makes it a promising candidate for targeting solid tumors .
Comparison with Similar Compounds
RB-90740 is compared with other similar compounds in the same series, such as:
RB-91701: Similar to this compound but with the aromatic nitrogen at Position 1 replaced with carbon.
RB-91725: Lacks the 4-methyl piperazine ring.
RB-92816: The N-deoxy analogue of this compound.
This compound is unique due to its specific structure, which provides a balance between hypoxic and aerobic cytotoxicity, making it particularly effective in targeting hypoxic tumor cells .
Biological Activity
RB-90740 is a compound of significant interest in the field of cancer research, particularly due to its unique properties as a bifunctional bioreductive drug. This article explores the biological activity of this compound, focusing on its mechanisms of action, oncogenic potential, and cytotoxic effects under varying oxygen conditions.
This compound exhibits its biological activity primarily through nitroreduction , a process that occurs preferentially in hypoxic conditions. The compound's N-oxide moiety is critical for its activation; upon reduction, it generates reactive metabolites that can induce DNA damage. This mechanism has been linked to both single-strand and double-strand DNA breaks , contributing to its oncogenic potential .
Key Findings:
- Hypoxia-Induced Activation : this compound's transformation into active metabolites is significantly enhanced in low oxygen environments, leading to increased cytotoxicity compared to aerobic conditions .
- Cytotoxicity Comparison : Under hypoxic conditions, this compound demonstrated a cytotoxicity ratio at 50% survival that was approximately -37, indicating a marked increase in effectiveness compared to its two-electron reduction product, RB 92816 .
Cytotoxic Effects
The cytotoxic effects of this compound were evaluated using the mouse C3H 10T1/2 cell model. Research indicates that the compound exhibits dose-dependent cytotoxicity under both aerobic and hypoxic conditions. However, its efficacy is notably greater in hypoxia due to the formation of one-electron reduced radical species that are more damaging to cellular structures .
Table 1: Cytotoxicity of this compound vs. RB 92816
Condition | Compound | Cytotoxicity (50% Survival) | Notes |
---|---|---|---|
Aerobic | This compound | Higher than RB 92816 | Moderate toxicity observed |
Hypoxic | This compound | -37 | Significantly more cytotoxic than RB 92816 |
Aerobic | RB 92816 | Lower than this compound | Less effective than parent compound |
Hypoxic | RB 92816 | No differential toxicity | Similar toxicity as under aerobic conditions |
Oncogenic Potential
The oncogenic potential of this compound has been assessed through various studies. It has been shown to transform C3H 10T1/2 cells, with transformation frequencies correlating with drug concentration and exposure time. The compound's ability to induce mutations and promote cell transformation highlights its potential risks as an oncogenic agent .
Case Study Insights
In a comparative study involving several bioreductive compounds, this compound was shown to have enhanced oncogenic transforming potential under hypoxic conditions when compared to other compounds like mitomycin C. The transformation frequencies observed suggest that the drug's activation and resultant DNA damage play a crucial role in its biological activity .
Properties
CAS No. |
108307-65-9 |
---|---|
Molecular Formula |
C20H22N6O |
Molecular Weight |
362.4 g/mol |
IUPAC Name |
12-(4-methylpiperazin-1-yl)-8-oxido-7-phenyl-2,5,13-triaza-8-azoniatricyclo[7.4.0.02,6]trideca-1(9),5,7,10,12-pentaene |
InChI |
InChI=1S/C20H22N6O/c1-23-11-13-24(14-12-23)17-8-7-16-19(22-17)25-10-9-21-20(25)18(26(16)27)15-5-3-2-4-6-15/h2-8H,9-14H2,1H3 |
InChI Key |
CKRPRSXFNWNTOW-UHFFFAOYSA-N |
SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-] |
Canonical SMILES |
CN1CCN(CC1)C2=NC3=C(C=C2)[N+](=C(C4=NCCN34)C5=CC=CC=C5)[O-] |
Appearance |
Solid powder |
Key on ui other cas no. |
108307-65-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>5 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
1,2-dihydro-8-(4-methylpiperazinyl)-4-phenylimidazo(1,2-a)pyrido(3,2-e)pyrazine 5-oxide RB 90740 RB-90740 RB90740 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.